Lipophilicity (logP) Advantage Conferred by the 5-Chloro Substituent Relative to the Des-Chloro Analog
The presence of a chlorine atom at position 5 of the thiophene ring markedly elevates lipophilicity compared to the des-chloro analog methyl 4-(1H-pyrazol-4-yl)thiophene-2-carboxylate (CAS 1239576-64-7). Matched-pair analyses across medicinal chemistry datasets have established that replacement of hydrogen by chlorine increases logP by approximately 1 log unit [1]. Consequently, the 5-chloro compound is predicted to exhibit enhanced membrane permeability and stronger hydrophobic target interactions relative to its non-halogenated counterpart, a differential that must be considered when selecting building blocks for cell-active probe or lead-optimization campaigns.
| Evidence Dimension | logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | Estimated logP increment of ~1 unit above the des-chloro baseline (no experimentally measured logP value available for this specific compound in public databases at the time of writing) |
| Comparator Or Baseline | Methyl 4-(1H-pyrazol-4-yl)thiophene-2-carboxylate (CAS 1239576-64-7, molecular weight 208.24 g/mol); logP not experimentally reported, but serves as the H-substituted reference point for the magnitude of the chlorine effect |
| Quantified Difference | Addition of chlorine increases logP by approximately 1 unit (class-level inference from matched-pair analyses across >50,000 medicinal chemistry publications [1]) |
| Conditions | Computational prediction and literature meta-analysis; not a direct head-to-head measurement of the two specific compounds |
Why This Matters
Procurement decisions for fragment libraries and lead-optimization sets should account for this ~1-log-unit lipophilicity shift, as it directly affects membrane permeability, solubility, and the risk of promiscuous binding.
- [1] Chiodi D, Ishihara Y. Chlorine: more magic than methyl. Practical Fragments Blog, 15 May 2023. (Summarizes J. Med. Chem. 2023 matched-pair analysis; states that adding a chlorine to a molecule increases logP by nearly 1.) View Source
